molecular formula C15H11N3O2S B2428541 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 1428357-19-0

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2428541
CAS No.: 1428357-19-0
M. Wt: 297.33
InChI Key: XOPKRUZOJUMBJD-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound that features a pyridazine ring fused with a phenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Coupling with Phenyl Group: The pyridazine derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: It is explored for use in the development of novel materials with specific electronic properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and potential as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
  • 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Uniqueness

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is unique due to its combination of a pyridazine ring with a thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPKRUZOJUMBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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